

# Application Notes: Croscarmellose Sodium as a Disintegrant in Pelletization by Extrusion-Spheronization

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |  |  |  |  |
|----------------------|-----------------------|-----------|--|--|--|--|
| Compound Name:       | Croscarmellose sodium |           |  |  |  |  |
| Cat. No.:            | B213156               | Get Quote |  |  |  |  |

### Introduction

Pelletization via extrusion-spheronization is a robust and widely utilized technique in the pharmaceutical industry for producing uniform, spherical multiparticulates. This method offers numerous advantages, including the ability to create pellets with a high drug loading capacity, narrow particle size distribution, and good flow properties, making them ideal for subsequent processing like coating or encapsulation.[1][2] Microcrystalline cellulose (MCC) is the traditional gold-standard excipient for this process due to its unique ability to retain water and provide the necessary plasticity for successful extrusion and spheronization.[3] However, a significant drawback of MCC-based pellets is their tendency not to disintegrate, which can hinder the release of the active pharmaceutical ingredient (API), particularly for immediate-release dosage forms.[3][4]

To overcome this limitation, "superdisintegrants" are incorporated into the formulation.

Croscarmellose sodium (CCS), a cross-linked polymer of carboxymethyl cellulose, is a highly effective superdisintegrant that promotes rapid pellet disruption upon contact with aqueous media.[5][6] These application notes provide a detailed overview and protocols for utilizing croscarmellose sodium as a disintegrant in pellet formulations prepared by extrusion-spheronization.

Mechanism of Action of Croscarmellose Sodium

# Methodological & Application





The efficacy of **croscarmellose sodium** as a disintegrant stems from its unique, multi-faceted mechanism of action. Unlike its linear, water-soluble counterpart, the cross-linked structure of CCS renders it insoluble in water.[7] This insolubility is crucial, as it allows the polymer to absorb water and swell significantly without dissolving.[7][8] The primary mechanisms are:

- Swelling: Upon contact with water, CCS particles rapidly absorb a large volume of water and swell in all directions. This omnidirectional expansion creates a powerful disintegrating force within the pellet matrix, pushing adjacent particles apart and breaking the cohesive bonds that hold the pellet together.[8][9][10]
- Wicking (Capillary Action): The fibrous nature of croscarmellose sodium creates a network
  of pores and channels within the pellet. This structure facilitates the rapid penetration of
  water into the core of the pellet through capillary action, or wicking.[7][9] This ensures that
  the entire pellet is hydrated quickly and uniformly, complementing the swelling mechanism to
  ensure efficient and complete disintegration.

These mechanisms work synergistically to break down the pellet into smaller fragments, thereby increasing the surface area of the API available for dissolution and subsequent absorption.[10]





Click to download full resolution via product page

Caption: Mechanism of action for **croscarmellose sodium** as a disintegrant.



# **Experimental Protocols**

The following section outlines a general protocol for developing pellets using **croscarmellose sodium** as a disintegrant via extrusion-spheronization. Parameters should be optimized for each specific formulation.

- I. Materials & Pre-formulation
- Active Pharmaceutical Ingredient (API): As required.
- Pelletizing Agent: Microcrystalline Cellulose (MCC).
- Disintegrant: Croscarmellose Sodium (CCS).
- Filler (Optional): Mannitol, Lactose, Dibasic Calcium Phosphate.[11][12]
- Binder/Wetting Liquid: Purified Water or a Water/Ethanol mixture.
- Other (Optional): Binders (e.g., HPMC, PVP), hydrophilic polymers (e.g., PEG 400).[12][13]

Pre-formulation Studies: Conduct drug-excipient compatibility studies (e.g., using Infrared Spectroscopy) to ensure there are no interactions between the API and the selected excipients.

[14]

- II. Pellet Preparation: Extrusion-Spheronization Workflow
- Dry Mixing:
  - Accurately weigh all dry components (API, MCC, CCS, and any fillers).
  - Combine the powders in a suitable mixer (e.g., a planetary or high-shear mixer).
  - Mix for 10-15 minutes to ensure a homogenous blend.
- Wet Massing (Granulation):
  - Continue mixing the dry blend at a low speed.

# Methodological & Application



- Slowly add the binder/wetting liquid portion-wise until a wet mass of suitable plastic consistency is formed. The mass should be cohesive but not overly sticky.
- The optimal amount of liquid is critical and can be determined through preliminary trials or by using instruments like a mixer torque rheometer.[11]

### Extrusion:

- Transfer the wet mass to an extruder (e.g., a screw-feed extruder).[3]
- Force the material through a die screen of a specified diameter (typically 0.8 mm to 1.5 mm).[13][15]
- Collect the cylindrical extrudates. Typical extrusion speeds range from 20 to 500 RPM,
   depending on the equipment and formulation.[12][13]

### Spheronization:

- Immediately transfer a known quantity of the extrudate onto the rotating friction plate (typically with a cross-hatched pattern) of a spheronizer.[11]
- Begin rotation. A higher initial speed (e.g., 3000 RPM) can be used to break the extrudates into shorter segments, followed by a lower speed (e.g., 1000 RPM) to round them into spheres.[12]
- Spheronization time typically ranges from 2 to 20 minutes.[13] Formulations with high levels of CCS may be more elastic and require careful control of spheronization speed.[15]

### Drying:

 Dry the resulting pellets using a suitable method, such as a fluid bed dryer or a tray dryer, at a controlled temperature (e.g., 40-50°C) until the desired moisture content (L.O.D.) is achieved.[12][13]

### Sieving:

 Sieve the dried pellets to collect the desired particle size fraction (e.g., 600-850 μm) for evaluation.[12]





Click to download full resolution via product page

Caption: Experimental workflow for pelletization by extrusion-spheronization.

### III. Pellet Characterization and Evaluation



- Particle Size and Shape Analysis: Analyze the pellets using sieve analysis or dynamic image analysis to determine size distribution, aspect ratio, and circularity.[14]
- Friability: Determine the mechanical strength of the pellets using a friabilator. A low friability value (<1%) is desirable.
- Drug Content: Assess the uniformity of the API content across the pellet batch.[14]
- Disintegration Test: Evaluate using a standard USP disintegration apparatus in a specified medium (e.g., purified water or 0.1N HCl). Record the time required for the pellets to break apart completely.
- In-Vitro Dissolution Studies: Perform dissolution testing using a USP Apparatus (e.g., Type II, paddle) to determine the drug release profile over time.[13]

## **Data Presentation**

The following tables summarize representative data from studies investigating **croscarmellose sodium** in extruded-spheronized pellets.

Table 1: Example Formulations



| Formulation<br>ID | API/Drug            | MCC (%) | CCS (%) | Other<br>Excipients<br>(%)                                   | Reference |
|-------------------|---------------------|---------|---------|--------------------------------------------------------------|-----------|
| F1                | Gliclazide<br>(40%) | 60      | 0       | -                                                            | [14]      |
| F2                | Gliclazide<br>(40%) | 55      | 5       | -                                                            | [14]      |
| F3                | Gliclazide<br>(40%) | 50      | 10      | -                                                            | [14]      |
| F4                | Placebo             | 60      | 15      | Mannitol (20),<br>PEG 400 (5)                                | [12]      |
| F5                | Placebo             | 50      | 15      | Mannitol (20),<br>PEG 400 (15)                               | [12]      |
| F6                | Placebo             | 40      | 15      | Mannitol (20),<br>PEG 400<br>(20),<br>Polyplasdone<br>XL (5) | [12]      |

Table 2: Typical Process Parameters



| Parameter      | Range / Example Value                              | Reference |
|----------------|----------------------------------------------------|-----------|
| Extrusion      |                                                    |           |
| Die Diameter   | 0.8 - 1.5 mm                                       | [13][15]  |
| Screw Speed    | 20 - 500 RPM                                       | [12][13]  |
| Spheronization |                                                    |           |
| Plate Type     | Cross-hatched                                      | [11]      |
| Speed          | 1000 - 3000 RPM                                    | [12]      |
| Time           | 2 - 20 min                                         | [13]      |
| Drying         |                                                    |           |
| Temperature    | 40 - 50 °C                                         | [12][13]  |
| Time           | 6 - 24 hours (Tray Dryer) or 60<br>min (Fluid Bed) | [11][13]  |

Table 3: Impact of Croscarmellose Sodium on Pellet Properties



| Formulation ID  | CCS<br>Concentration<br>(%) | Key Finding                                                                                                              | Disintegration<br>Time                                                    | Reference |
|-----------------|-----------------------------|--------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|-----------|
| F1 vs F2/F3     | 0% vs 5-10%                 | CCS addition resulted in faster drug release compared to pellets with MCC alone.                                         | Not specified, but<br>faster release<br>implies faster<br>disintegration. | [14]      |
| F6              | 15%                         | A combination of CCS with a soluble filler (Mannitol) and a hydrophilic polymer (PEG 400) achieved rapid disintegration. | ~ 2 minutes                                                               | [12]      |
| General Finding | Not specified               | Incorporation of CCS into MCC pellets affords a slight increase in the drug dissolution rate.                            | Does not always lead to complete disintegration in dissolution media.     | [3]       |

### Considerations and Conclusion

The incorporation of **croscarmellose sodium** is a highly effective strategy for developing fast-disintegrating pellets via extrusion-spheronization, enabling immediate-release profiles for APIs formulated in this dosage form.

### **Key Considerations:**

• Formulation Synergy: The performance of CCS can be significantly enhanced by combining it with water-soluble fillers like mannitol or hydrophilic polymers such as PEG 400. These



components help create a more porous pellet matrix, facilitating faster water ingress and allowing the CCS to swell more effectively.[12]

- Process Sensitivity: Formulations containing higher concentrations of CCS may produce a
  more elastic wet mass. This can affect the extrusion process and may require careful
  optimization of the spheronization speed and time to achieve spherical pellets.[15]
- Impact of Cations: The swelling capacity of CCS can be reduced in the presence of
  multivalent cations (e.g., from excipients like dibasic calcium phosphate). This interaction can
  influence the amount of water needed for wet massing and the overall success of the
  pelletization process.[16]

In conclusion, **croscarmellose sodium** is a valuable tool for formulators, transforming otherwise non-disintegrating MCC-based pellets into a rapid-release drug delivery system. Through careful formulation design and process optimization, researchers can leverage the powerful swelling and wicking properties of CCS to achieve desired disintegration and dissolution profiles.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Functional Assessment of Four Types of Disintegrants and their Effect on the Spironolactone Release Properties PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]







- 9. roquette.com [roquette.com]
- 10. nbinno.com [nbinno.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Fast disintegrating pellets: Formulation and evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Formulation Development and Invitro Evaluation of Gliclazide Pellets using Superdisintegrants by Extrusion Spheronization Technique | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Croscarmellose Sodium as Pelletization Aid in Extrusion-Spheronization PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Croscarmellose Sodium as a Disintegrant in Pelletization by Extrusion-Spheronization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b213156#croscarmellose-sodium-as-adisintegrant-in-pelletization-by-extrusion-spheronization]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com